molecular formula C9H20N2O2 B112087 (R)-3-Boc-amino-butylamine CAS No. 170367-69-8

(R)-3-Boc-amino-butylamine

Cat. No. B112087
M. Wt: 188.27 g/mol
InChI Key: JOFFSNZHLGGAJC-SSDOTTSWSA-N
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Description

“®-3-Boc-amino-butylamine” is a chemical compound with the empirical formula C9H20N2O2 . It is also known by alternate names such as “®-tert-Butyl (4-aminobutan-2-yl)carbamate” and "R-3-N-Boc-butane-1,3-diamine" . This compound is typically used for research purposes .


Molecular Structure Analysis

The molecular weight of “®-3-Boc-amino-butylamine” is 188.27 . The SMILES string representation is NCCC@@HNC(OC(C)(C)C)=O.Cl . The InChI code is 1S/C9H20N2O2.ClH/c1-7(5-6-10)11-8(12)13-9(2,3)4;/h7H,5-6,10H2,1-4H3,(H,11,12);1H/t7-;/m1./s1 .


Physical And Chemical Properties Analysis

“®-3-Boc-amino-butylamine” appears as a viscous oil . It has a predicted boiling point of 282.59°C at 760 mmHg and a predicted density of 0.97 g/mL . The refractive index is predicted to be n20D 1.46 .

Scientific Research Applications

Analytical Chemistry and Biochemistry Applications

(R)-3-Boc-amino-butylamine plays a significant role in the field of analytical chemistry, particularly in the ninhydrin reaction, which is a critical analytical method for detecting primary amino groups. This method has wide-ranging applications across various scientific disciplines, including agricultural, biochemical, clinical, and nutritional sciences, among others. The ninhydrin reaction forms a purple dye, Ruhemann's purple (RP), upon reaction with primary amino groups, allowing for the detection, isolation, and analysis of amino acids, peptides, and proteins. This reaction is unique because it produces a consistent chromophore for all primary amines, facilitating the analysis of these compounds across different sample types without being affected by the yellow colors present in many extracts. The adaptability of the ninhydrin reaction to manual and automated processes, as well as its application to specialized needs through the use of various ninhydrin reagents, underscores the scientific utility of compounds like (R)-3-Boc-amino-butylamine that can participate in or be analyzed by this reaction (Friedman, 2004).

Pharmacology and Drug Discovery

In pharmacology and drug discovery, (R)-3-Boc-amino-butylamine's enantiomers, particularly those similar in structure, have been investigated for their therapeutic potential and effects on neurotransmission. For example, research on the enantiomers of (±)-3,4-methylenedioxymethamphetamine ((±)-MDMA) suggests that specific enantiomers, like R(−)-MDMA, might offer therapeutic benefits with a reduced side effect profile compared to the racemic compound. Such findings highlight the importance of understanding the pharmacodynamics and neurotoxicity of compound enantiomers, including those structurally related to (R)-3-Boc-amino-butylamine, in developing novel therapeutic agents with optimized safety and efficacy profiles (Pitts et al., 2018).

Sensor and Biosensor Development

The development of sensors and biosensors for detecting amino acids showcases another application of (R)-3-Boc-amino-butylamine in scientific research. Conducting polymers and molecularly imprinted polymers utilized in electrochemical detection benefit from the specificity and sensitivity offered by these materials. Such sensors and biosensors are crucial for analyzing amino acids like phenylalanine, tyrosine, and tryptophan, which have significant roles in various physiological processes and diseases. The advancement in sensors and biosensors underscores the ongoing need for compounds that can be specifically detected or quantified, aiding in the monitoring of biological and environmental samples for amino acid content (Dinu & Apetrei, 2022).

Alternatives to Animal Testing

Research into alternatives to animal testing highlights the necessity of developing new methodologies that can replace or reduce the use of animals in scientific experiments. The identification and analysis of compounds, including (R)-3-Boc-amino-butylamine, through alternative testing methods contribute to the refinement and reduction of animal use in research. By exploring and validating new experimental approaches, scientists aim to minimize ethical concerns and enhance the efficiency of scientific research, demonstrating the interconnectedness of chemical analysis and ethical considerations in modern science (Doke & Dhawale, 2013).

properties

IUPAC Name

tert-butyl N-[(2R)-4-aminobutan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2O2/c1-7(5-6-10)11-8(12)13-9(2,3)4/h7H,5-6,10H2,1-4H3,(H,11,12)/t7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOFFSNZHLGGAJC-SSDOTTSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCN)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCN)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-3-Boc-amino-butylamine

CAS RN

170367-69-8
Record name 1,1-Dimethylethyl N-[(1R)-3-amino-1-methylpropyl]carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=170367-69-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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